![molecular formula C22H16Cl2F6O2 B13701855 (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone is an organic compound that features a cyclopropyl ring substituted with a trifluoromethyl group and a methanone group attached to a 4-chlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(trifluoromethyl)cyclopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)phenylmethanone: Similar structure but lacks the trifluoromethyl group.
(4-Bromophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone: Similar structure with a bromine atom instead of chlorine.
(4-Chlorophenyl)-[2-(methyl)cyclopropyl]methanone: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications compared to its analogs.
属性
分子式 |
C22H16Cl2F6O2 |
|---|---|
分子量 |
497.3 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone |
InChI |
InChI=1S/2C11H8ClF3O/c2*12-7-3-1-6(2-4-7)10(16)8-5-9(8)11(13,14)15/h2*1-4,8-9H,5H2 |
InChI 键 |
UEVOEIUKFBYOON-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl.C1C(C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


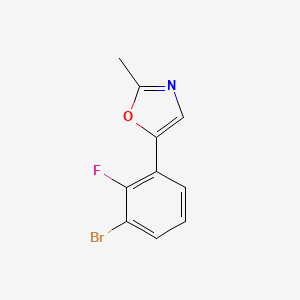
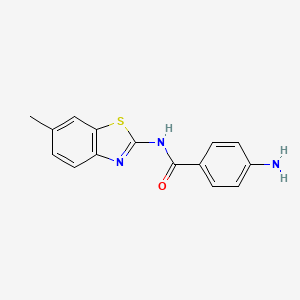
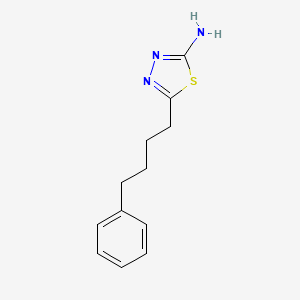
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)

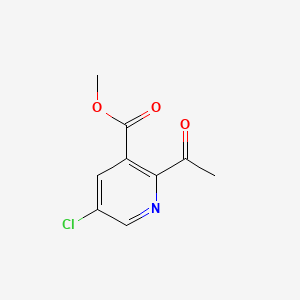
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)
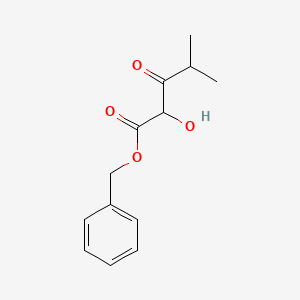
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)


